Boc-Trp(For)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

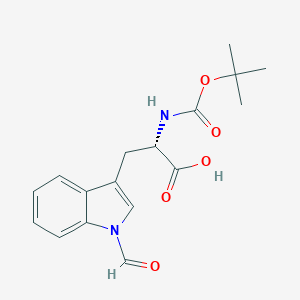

(2S)-3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-17(2,3)24-16(23)18-13(15(21)22)8-11-9-19(10-20)14-7-5-4-6-12(11)14/h4-7,9-10,13H,8H2,1-3H3,(H,18,23)(H,21,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXHBYFWSOYYTR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426925 | |

| Record name | Boc-Trp(For)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47355-10-2 | |

| Record name | Boc-Trp(For)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-1-formyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Trp(For)-OH: Chemical Properties, Structure, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-Boc-N-in-formyl-L-tryptophan (Boc-Trp(For)-OH). This essential amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. This document is intended to serve as a valuable resource for researchers and professionals involved in peptide chemistry and drug development.

Chemical Properties and Structure

This compound is a derivative of the amino acid L-tryptophan, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the indole nitrogen of the side chain is protected by a formyl (For) group.[1] This dual protection scheme is instrumental in preventing unwanted side reactions during peptide synthesis.

General Information

| Identifier | Value |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-[1-(formyl)-1H-indol-3-yl]propanoic acid |

| Synonyms | N-α-t.-Boc-N-in-formyl-L-tryptophan, Boc-Trp(CHO)-OH |

| CAS Number | 47355-10-2[2] |

| Molecular Formula | C₁₇H₂₀N₂O₅[2] |

| Molecular Weight | 332.35 g/mol [2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that a definitive boiling point is not available, as the compound likely decomposes at elevated temperatures. The pKa value is not readily found in publicly available literature.

| Property | Value | Source |

| Melting Point | 100 °C (decomposition) | [2] |

| Appearance | White to off-white powder | [2] |

| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | [2] |

Structural Information

The chemical structure of this compound is defined by its unique arrangement of atoms and protecting groups.

| Structural Representation | Value |

| SMILES | [n]1(c2c(c(c1)C--INVALID-LINK--C(=O)O)cccc2)C=O[2] |

| InChI | 1S/C17H20N2O5/c1-17(2,3)24-16(23)18-13(15(21)22)8-11-9-19(10-20)14-7-5-4-6-12(11)14/h4-7,9-10,13H,8H2,1-3H3,(H,18,23)(H,21,22)/t13-/m0/s1[2] |

| InChI Key | IHXHBYFWSOYYTR-ZDUSSCGKSA-N[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are not widely available in the public domain. However, this section provides generalized and established methodologies for the preparation of Boc-protected amino acids and the subsequent use of this compound in solid-phase peptide synthesis.

Synthesis of Boc-Protected Amino Acids (General Protocol)

The synthesis of this compound follows the general principle of protecting the amino group of N-in-formyl-L-tryptophan. A common method involves the use of di-tert-butyl dicarbonate (Boc)₂O.

Materials:

-

N-in-formyl-L-tryptophan

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

1 M Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-in-formyl-L-tryptophan in a 1:1 mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate and 1 M NaOH solution to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Acidify the mixture to a pH of approximately 2-3 by adding 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or silica gel column chromatography.

Boc Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound is a standard building block for the introduction of tryptophan residues in peptides synthesized via the Boc-SPPS strategy.[2] The formyl group on the indole nitrogen is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA).

Materials:

-

Boc-protected amino acid-loaded resin (e.g., Merrifield resin)

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, DIC)

-

N,N-Dimethylformamide (DMF)

One Cycle of SPPS (Addition of this compound):

-

Resin Swelling: Swell the resin in DCM in a reaction vessel.

-

Boc Deprotection: Remove the N-terminal Boc group by treating the resin with a solution of 50% TFA in DCM.

-

Washing: Wash the resin thoroughly with DCM to remove TFA and the cleaved Boc group.

-

Neutralization: Neutralize the protonated N-terminal amine with a solution of DIEA in DCM or DMF.

-

Washing: Wash the resin with DCM and DMF to remove excess base.

-

Coupling:

-

Pre-activate a solution of this compound and a coupling reagent (e.g., HBTU) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for a specified time, monitoring for completion (e.g., using the Kaiser test).

-

-

Washing: Wash the resin with DMF and DCM to remove unreacted reagents and byproducts.

The peptide chain is elongated by repeating this cycle with the desired sequence of Boc-protected amino acids.

Deprotection of the Formyl Group

The formyl group is stable under the standard high-concentration hydrogen fluoride (HF) cleavage conditions used in Boc-SPPS.[2] However, it can be removed using specific deprotection protocols:

-

Thiolytic Cleavage: The formyl group can be removed by treatment with HF containing thiophenol.[2]

-

Piperidine Treatment: Alternatively, the formyl group can be cleaved with a solution of piperidine in DMF prior to the final HF cleavage from the resin.[2]

Spectroscopic Characterization (Expected)

¹H NMR Spectroscopy

-

Boc group: A characteristic singlet peak around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.

-

Alpha-proton (α-CH): A multiplet in the region of 4.5-4.8 ppm.

-

Beta-protons (β-CH₂): A multiplet around 3.2-3.4 ppm.

-

Indole protons: Aromatic protons of the indole ring will appear in the region of 7.0-8.1 ppm.

-

Formyl proton: A singlet is expected for the formyl proton, likely in the downfield region of the spectrum.

-

Amide proton (NH): A broad signal, the chemical shift of which is dependent on the solvent and concentration.

-

Carboxylic acid proton (OH): A very broad signal, often not observed or appearing over a wide chemical shift range.

¹³C NMR Spectroscopy

-

Boc group: Two signals are expected for the Boc group: one around 28.5 ppm for the methyl carbons and another around 80.0 ppm for the quaternary carbon.

-

Carbonyls: The carbonyl carbons of the carboxylic acid and the Boc group are expected to resonate in the downfield region, typically between 155-175 ppm. The formyl carbonyl will also appear in this region.

-

Alpha-carbon (α-C): A signal around 53-56 ppm.

-

Beta-carbon (β-C): A signal around 28-30 ppm.

-

Indole carbons: Signals corresponding to the aromatic carbons of the indole ring will be observed in the 110-140 ppm region.

Infrared (IR) Spectroscopy

-

O-H stretch (Carboxylic acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (Amide): A moderate absorption band around 3300-3500 cm⁻¹.

-

C-H stretch (Aliphatic): Absorption bands in the 2850-3000 cm⁻¹ region.

-

C=O stretch (Carboxylic acid, Boc group, Formyl group): Strong absorption bands in the region of 1650-1760 cm⁻¹. These may appear as a broad or overlapping set of peaks.

-

C=C stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.

-

N-H bend (Amide): An absorption band around 1510-1550 cm⁻¹.

Mass Spectrometry

In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 332.35. Common fragmentation patterns would involve the loss of the Boc group (a loss of 100 amu) and other characteristic fragments of the tryptophan side chain and the amino acid backbone.

Mandatory Visualizations

Boc-SPPS Workflow for Incorporation of this compound

The following diagram illustrates a single cycle of Boc solid-phase peptide synthesis for the incorporation of a this compound residue onto a growing peptide chain attached to a solid support.

Caption: Workflow for one cycle of Boc-SPPS incorporating this compound.

Conclusion

This compound is an indispensable reagent for peptide chemists utilizing the Boc-SPPS methodology. Its N-in-formyl protection effectively prevents side reactions at the tryptophan indole nucleus under the acidic conditions required for N-α-Boc deprotection. This guide provides a foundational understanding of its chemical properties, structural features, and practical application in peptide synthesis. While specific, detailed experimental and spectral data are not ubiquitously available, the provided information, based on established chemical principles and data from related compounds, serves as a robust resource for researchers in the field.

References

The Indole Guardian: A Technical Guide to Formyl Protection of Tryptophan

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis and complex molecule construction. For the amino acid tryptophan, with its nucleophilic indole side chain, such protection is often not just beneficial but essential. This technical guide provides an in-depth exploration of the purpose, application, and practical considerations of using a formyl group for the protection of the tryptophan indole nitrogen.

The Core Purpose: Shielding the Vulnerable Indole

The primary role of the N-formyl group on the tryptophan indole is to act as a shield, preventing unwanted side reactions during chemical synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). The electron-rich indole ring is susceptible to attack by electrophiles, leading to undesired modifications that compromise the purity, yield, and biological activity of the target molecule.

Key side reactions mitigated by N-formyl protection include:

-

Oxidation: The indole ring can be easily oxidized under various conditions, leading to the formation of products like kynurenine derivatives.

-

Alkylation: During acid-catalyzed steps in peptide synthesis, such as the cleavage of other protecting groups (e.g., Boc), carbocations are generated. These can readily alkylate the unprotected indole nucleus. This is a significant issue, especially in peptide sequences containing arginine protected with sulfonyl-based groups like Pmc or Pbf.[1]

-

Acid-catalyzed degradation: The indole ring can be sensitive to strong acidic conditions used in some synthetic methodologies.

By temporarily masking the indole nitrogen, the formyl group deactivates the ring towards these unwanted reactions, ensuring the integrity of the tryptophan residue throughout the synthetic process.

Application in Peptide Synthesis: A Tale of Two Chemistries

The utility of N-formyl protection is most pronounced in the context of tert-butyloxycarbonyl (Boc) based solid-phase peptide synthesis.

-

Boc-SPPS: In this strategy, the temporary Nα-protecting group (Boc) is removed with a mild acid (e.g., trifluoroacetic acid, TFA). The N-formyl group on the tryptophan indole is stable to these repetitive acid treatments. It is then typically removed during the final cleavage of the peptide from the resin using strong acids like hydrogen fluoride (HF), often in the presence of scavengers.

-

Fmoc-SPPS: In 9-fluorenylmethyloxycarbonyl (Fmoc) based SPPS, the Nα-Fmoc group is removed with a base, typically piperidine. While Fmoc-Trp(For)-OH can be used, the N-Boc protecting group for the indole side chain is generally preferred in this methodology. The Boc group on the indole offers excellent protection against alkylation during the final TFA cleavage step and is readily removed simultaneously with other side-chain protecting groups.

A significant drawback of the formyl group is the potential for formyl group migration from the indole nitrogen to a free Nα-amino group, which can lead to chain termination and the formation of truncated peptide by-products. This side reaction is sequence-dependent and can be influenced by the pH during deprotection.[2]

Quantitative Data Summary

The efficiency of deprotection of the N-formyl group is critical for obtaining the desired product in high yield. The choice of deprotection reagent and conditions plays a pivotal role.

| Deprotection Reagent/Method | Typical Yield | Key Advantages | Common Side Reactions Prevented | Reference |

| N,N'-Dimethylethylenediamine (DMEDA) in water | Up to 95% | Mild, aqueous conditions | Avoids harsh acidic or strongly basic conditions | [3][4] |

| Piperidine in DMF | Variable | Compatible with Fmoc-SPPS workflow for on-resin deprotection | Can lead to formyl group migration | |

| Hydrogen Fluoride (HF) with scavengers | Good to Excellent | Concomitant with final cleavage in Boc-SPPS | Alkylation (if scavengers are inefficient) | [1] |

| HF–Me₂S–p-thiocresol–p-cresol | Efficient and quantitative | Removes the formyl group without detectable side reactions | Alkylation | [5] |

Experimental Protocols

Protocol 1: N-Formylation of Tryptophan Indole using Phosphorus Tribromide

This protocol is adapted from a procedure for the synthesis of N(in)-formyl tryptophan hydrobromide.[6]

Materials:

-

Tryptophan

-

Anhydrous formic acid

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Suspend Tryptophan (1 equivalent) in anhydrous formic acid under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) (1.1 equivalents) to the stirred suspension, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of water, while cooling the flask in an ice bath.

-

The product can be precipitated by the addition of anhydrous diethyl ether.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection of N-Formyl-Tryptophan using N,N'-Dimethylethylenediamine (DMEDA)

This protocol is based on a mild and efficient deprotection method.[3][4]

Materials:

-

N-formyl-tryptophan or N-formyl-tryptophan-containing peptide

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Water (deionized)

-

Acetic acid (for neutralization)

Procedure:

-

Dissolve the N-formyl-tryptophan containing compound in water.

-

Add N,N'-dimethylethylenediamine (DMEDA) (1.5 to 3.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by HPLC or LC-MS. Deprotection is typically complete within a few hours.

-

Upon completion, neutralize the reaction mixture with a dilute aqueous solution of acetic acid.

-

The deprotected product can be isolated and purified using standard techniques such as reverse-phase HPLC.

Protocol 3: On-Resin Deprotection of N-Formyl-Tryptophan using Piperidine

This protocol is suitable for deprotection of the formyl group on a peptide still attached to the solid support, typically before the final cleavage.

Materials:

-

Peptidyl-resin containing N-formyl-tryptophan

-

Piperidine

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the peptidyl-resin in DMF in a suitable reaction vessel.

-

Drain the DMF.

-

Prepare a solution of 20% piperidine in DMF (v/v).

-

Add the piperidine/DMF solution to the resin and agitate at room temperature.

-

The reaction time can vary from 30 minutes to several hours. Monitor the deprotection by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC or LC-MS.

-

Once deprotection is complete, drain the piperidine solution and thoroughly wash the resin with DMF, followed by dichloromethane (DCM), to remove all traces of piperidine.

-

The resin is now ready for the final cleavage step.

Visualizing the Workflow and Chemistry

The following diagrams, generated using Graphviz, illustrate the key processes and chemical transformations discussed in this guide.

References

- 1. Deprotection of Nin-formyl tryptophan using 1,2-ethanedithiol in liquid hydrogen fluoride. Deformylation upon HF treatment of Merrifield peptidyl-resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 3. Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Practical, laboratory-scale synthesis of N(in) -formyl tryptophan hydrobromide [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Boc-Trp(For)-OH: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Boc-N-in-formyl-L-tryptophan (Boc-Trp(For)-OH), a key building block in solid-phase peptide synthesis (SPPS). This document outlines its chemical properties, presents detailed experimental protocols for its use, and illustrates the synthetic workflow.

Core Properties of this compound

This compound is a derivative of the amino acid tryptophan where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the indole nitrogen of the side chain is protected by a formyl (For) group. This dual protection scheme is integral to its application in Boc-chemistry based peptide synthesis.

| Property | Value |

| Molecular Formula | C17H20N2O5 |

| Molecular Weight | 332.35 g/mol |

| CAS Number | 47355-10-2 |

| Appearance | White to off-white powder |

| Primary Application | Boc solid-phase peptide synthesis (SPPS) |

Role in Peptide Synthesis

In peptide synthesis, the indole side chain of tryptophan is susceptible to modification during the acidic conditions used for the removal of the N-terminal Boc protecting group. The formyl group on the indole nitrogen provides robust protection against such side reactions. It is stable to the repetitive trifluoroacetic acid (TFA) treatments required for Boc group removal during the elongation of the peptide chain.

Experimental Protocols

The use of this compound in SPPS follows the general cycle of Boc chemistry, with specific considerations for the final deprotection of the formyl group.

Standard Boc-SPPS Cycle

-

Resin Swelling: The solid support resin (e.g., Merrifield or PAM resin) is swollen in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Boc Deprotection: The N-terminal Boc group of the resin-bound amino acid or peptide is removed by treatment with a solution of 50% trifluoroacetic acid (TFA) in DCM. Scavengers, such as dithiothreitol (DTE), may be added if other sensitive residues like Cys or Met are present.

-

Washing: The resin is thoroughly washed with DCM and then isopropanol (IPA) to remove excess TFA and byproducts.

-

Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine by treatment with a hindered base, typically 5-10% N,N-diisopropylethylamine (DIPEA) in DCM or DMF.

-

Coupling: The incoming this compound is activated and coupled to the N-terminal of the resin-bound peptide. Common activation methods include the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with an additive such as 1-hydroxybenzotriazole (HOBt), or aminium/uronium salt-based reagents like HBTU or HATU.

-

Washing: The resin is washed to remove excess reagents and byproducts, leaving the peptide ready for the next coupling cycle.

This cycle is repeated for each amino acid in the desired sequence.

Deprotection of the Formyl Group

The formyl group is stable to the final cleavage from the resin using strong acids like hydrogen fluoride (HF) if standard protocols are used. Therefore, a separate deprotection step for the formyl group is often required.

Method 1: Piperidine Treatment

This method is performed prior to the final cleavage of the peptide from the resin.

-

Prepare a 10% (v/v) solution of piperidine in DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add the peptide-resin to the cold piperidine solution (approximately 10 mL per gram of resin).

-

Stir the mixture for 2 hours, maintaining the temperature at 0°C.

-

Filter the resin and wash it thoroughly with DMF to remove the piperidine. The peptide-resin is now ready for the final cleavage.

Method 2: "Low-High" HF Cleavage

This procedure removes the formyl group concurrently with other side-chain protecting groups and cleavage from the resin.

-

"Low" HF Step: The peptide-resin is treated with a mixture of HF, dimethyl sulfide (DMS), and a scavenger like p-cresol (typically in a 25:65:10 v/v ratio) at 0°C for 2 hours. To specifically cleave the formyl group, p-cresol is replaced with a thiol scavenger such as p-thiocresol or thiophenol. This step removes most of the benzyl-based protecting groups.

-

HF Evaporation: The HF and DMS are removed under vacuum at 0°C.

-

Washing: The resin is washed with DCM or ethyl acetate to remove byproducts.

-

"High" HF Step: The resin is then treated with neat, anhydrous HF for 30-60 minutes at 0°C to 10°C to cleave the peptide from the resin and remove any remaining protecting groups.

Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of incorporating this compound into a growing peptide chain and the subsequent deprotection steps.

Caption: Standard cycle for Boc-SPPS using this compound.

Caption: Workflow for the deprotection of the formyl group from tryptophan.

A Technical Guide to the Solubility of Boc-Trp(For)-OH for Researchers and Drug Development Professionals

Introduction

N-α-Boc-N-in-formyl-L-tryptophan (Boc-Trp(For)-OH) is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The formyl group provides protection for the indole side chain of tryptophan, preventing unwanted side reactions during peptide elongation. The solubility of protected amino acids like this compound in appropriate solvents is a crucial parameter for efficient and successful peptide synthesis, directly impacting the coupling reaction kinetics and overall yield. This technical guide provides a comprehensive overview of the available solubility data for this compound, a detailed experimental protocol for its determination, and its contextual importance in SPPS.

Data Presentation: Solubility of this compound and Related Compounds

Precise quantitative public data on the solubility of this compound is limited. The following tables summarize the available qualitative and semi-quantitative data. For comparative purposes, solubility information for the closely related compound, N-α-Boc-L-tryptophan (Boc-Trp-OH), is also included.

Table 1: Solubility of this compound

| Solvent | Solubility | Approximate Concentration (mg/mL) | Source |

| Dimethylformamide (DMF) | Clearly soluble (1 mmole in 2 mL) | ~166 | [1] |

| Methanol | Very faint turbidity | Not available |

Table 2: Solubility of N-α-Boc-L-tryptophan (Boc-Trp-OH) for Context

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | Soluble | [2][3] |

| Dichloromethane (DCM) | Soluble | [3] |

| Methanol | Soluble | [2] |

| Ethyl Acetate | Soluble | [1] |

| Ether | Soluble | [1] |

| Water | Less soluble/Insoluble | [2][3] |

| Petroleum Ether | Insoluble | [1] |

Experimental Protocols: Determining the Solubility of this compound

Given the scarcity of public quantitative data, researchers may need to determine the solubility of this compound in specific solvents for their applications. The following is a detailed methodology for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

Protocol: Shake-Flask Method for Thermodynamic Solubility Determination

1. Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., DMF, DCM, NMP, Methanol, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a scintillation vial. The excess solid should be clearly visible.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any remaining undissolved solid, centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes).

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to ensure that only the dissolved compound is analyzed.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Inject the filtered sample and the standard solutions onto the HPLC system.

-

Develop a suitable HPLC method to separate and quantify this compound. A reverse-phase C18 column is often a good starting point.

-

Monitor the elution using a UV detector at a wavelength where this compound has strong absorbance (the indole ring of tryptophan typically absorbs around 280 nm).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the filtered sample by interpolating its peak area on the calibration curve.

-

The determined concentration represents the thermodynamic solubility of this compound in the chosen solvent at the specified temperature.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Role of Solubility in Boc Solid-Phase Peptide Synthesis (SPPS)

The solubility of the incoming protected amino acid is paramount during the coupling step of SPPS.[][5] Inadequate solubility can lead to incomplete coupling reactions, resulting in deletion sequences and a lower yield of the desired peptide.[] Solvents like DMF and N-methylpyrrolidone (NMP) are commonly used in SPPS due to their excellent solvating properties for protected amino acids.[]

Caption: The role of solubility in the coupling step of the Boc-SPPS workflow.

References

Stability of Boc-Trp(For)-OH Under SPPS Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of protected amino acids is fundamental to successful Solid-Phase Peptide Synthesis (SPPS). For tryptophan, a residue notoriously susceptible to modification during peptide synthesis, effective side-chain protection is paramount. Nα-tert-butyloxycarbonyl-Nindole-formyl-L-tryptophan (Boc-Trp(For)-OH) is a commonly employed derivative in Boc/Bzl SPPS strategies. The formyl group serves to protect the indole ring from electrophilic attack and other side reactions. However, the stability of this protecting group under various SPPS conditions is a critical consideration for achieving high purity and yield of the target peptide. This technical guide provides a comprehensive overview of the stability of this compound, potential side reactions, and mitigation strategies, supported by experimental data and detailed protocols.

Chemical Stability of the Formyl Group

The formyl group on the indole nitrogen of tryptophan exhibits differential stability under the acidic and basic conditions routinely used in Boc-SPPS.

Stability Under Acidic Conditions

The N-in-formyl group is generally stable to the acidic conditions used for the cleavage of the Nα-Boc group. Repeated treatments with trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 50% TFA/DCM, do not significantly cleave the formyl group.[1][2] Furthermore, the formyl group is also stable to strong acids like anhydrous hydrogen fluoride (HF) in standard "high HF" cleavage procedures.[3][4] This stability is advantageous as it ensures the tryptophan indole remains protected throughout the entire chain assembly process.

Lability Under Basic and Nucleophilic Conditions

In contrast to its acid stability, the formyl group is labile to basic and nucleophilic reagents. This property is exploited for its removal post-synthesis.

-

Piperidine: The formyl group can be removed by treatment with a solution of piperidine in dimethylformamide (DMF).[3][4] This is often performed as a distinct step before the final cleavage of the peptide from the resin.

-

Thiolytic Cleavage: The formyl group can also be removed thiolytically. This is typically achieved during "low-high" HF or TFMSA cleavage procedures by the inclusion of a thiol scavenger, such as thiophenol or p-thiocresol.[1][3][5]

Key Side Reaction: Formyl Group Transfer

A significant side reaction associated with the use of this compound is the intramolecular or intermolecular transfer of the formyl group from the indole nitrogen to the free Nα-amino group of the peptide chain.[6] This results in the formation of an Nα-formylated, truncated peptide, which is a termination product that cannot be further elongated.

This side reaction is sequence-dependent and can occur at a significant rate, estimated to be up to 1% per minute on a solid support under certain conditions.[6] The presence of a free Nα-amine, exposed after the Boc-deprotection step, can act as a nucleophile, attacking the formyl group.

Mitigation of Formyl Group Transfer: In Situ Neutralization

The transfer of the formyl group can be effectively suppressed by employing an in situ neutralization protocol.[6][7][8][9] In a standard Boc-SPPS cycle, a separate neutralization step with a tertiary amine like diisopropylethylamine (DIEA) is performed after TFA treatment to generate the free Nα-amine. By instead performing the neutralization simultaneously with the coupling of the next amino acid (in situ neutralization), the transient concentration of the free Nα-amine is minimized, thus reducing the likelihood of formyl transfer.[6][7]

Quantitative Data Summary

The following tables summarize the available quantitative data on the stability and reactivity of the formyl group under various SPPS conditions.

| Condition | Reagent(s) | Temperature | Duration | % Formyl Group Cleavage/Transfer | Reference(s) |

| Acidic Stability | 50% TFA in DCM | Room Temperature | Standard SPPS cycles | Negligible | [1][2] |

| High HF | 0 °C | 30-60 min | Negligible | [3][4] | |

| Basic/Nucleophilic Lability | 10% Piperidine in DMF | 0 °C | 2 hours | Complete | [3] |

| Side Reaction: Formyl Transfer | Free Nα-amine (solid support) | Not specified | Per minute | Up to 1% | [6] |

Experimental Protocols

Protocol for Piperidine Deformylation of Trp(For)-Containing Peptide Resins

This protocol is performed after the final Nα-Boc group removal and before the final cleavage from the resin.[3]

-

Preparation: Place a solution of piperidine:DMF (1:10 v/v) in a round-bottom flask and cool to 0 °C in an ice bath.

-

Reaction: Add the peptide-resin (1 g per 10 mL of solution) to the cooled solution and stir for 2 hours, maintaining the temperature at 0 °C.

-

Washing: Filter the resin and wash sequentially with DMF (2 x 5 volumes), DCM (2 x 5 volumes), and methanol (2 x 5 volumes).

-

Drying: Dry the resin under high vacuum for at least 4 hours prior to cleavage.

Protocol for Low-High HF Cleavage for Trp(For) Deprotection

This procedure allows for the simultaneous removal of the formyl group and other acid-labile side-chain protecting groups, as well as cleavage from the resin.[1][5][10]

Low HF Step:

-

Setup: Place the peptide-resin (1-2 g) and a magnetic stir bar in the HF cleavage vessel.

-

Scavengers: For peptides containing Trp(For), add the following scavenger mixture per gram of resin: 6.5 mL of dimethyl sulfide (DMS), 0.75 mL of p-cresol, and 0.25 mL of p-thiocresol.[5]

-

HF Addition: Cool the vessel in a dry ice/methanol bath. Distill 2.5 mL of HF per gram of resin into the vessel.

-

Reaction: Stir the mixture at 0 °C for 2 hours.

-

HF Removal: Evaporate the HF under vacuum.

-

Washing: Wash the resin with DCM or ethyl acetate to remove scavenger byproducts and dry under suction.

High HF Step:

-

Setup: Return the resin to the reaction vessel.

-

Scavenger: Add 1 mL of p-cresol per 0.2 mmol of peptide-resin.

-

HF Addition: Cool the vessel and distill 10 mL of HF per 0.2 mmol of peptide-resin.

-

Reaction: Stir the mixture at 0-5 °C for 30-60 minutes.

-

Work-up: Evaporate the HF, and precipitate the peptide with cold diethyl ether.

Protocol for In Situ Neutralization in Boc-SPPS

This protocol is designed to minimize the formyl transfer side reaction.[3][9][11]

-

Boc Deprotection: Treat the peptide-resin with 50% TFA in DCM for 20-30 minutes.

-

Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

-

Pre-activation of Amino Acid: In a separate vessel, dissolve the incoming Boc-amino acid and a coupling agent (e.g., HBTU) in a minimal amount of DMF.

-

In Situ Neutralization and Coupling:

-

Add the activated amino acid solution directly to the TFA-salt of the peptide-resin.

-

Immediately add DIEA to the reaction vessel to achieve a final concentration sufficient to neutralize the peptide-resin TFA salt and the salts generated during amino acid activation (typically 2-3 equivalents relative to the resin substitution).

-

Agitate the mixture for the duration of the coupling reaction (e.g., 10-20 minutes).

-

-

Washing: Drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3-5 times).

Analytical Method: RP-HPLC for Monitoring Stability

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a crucial tool for monitoring the stability of this compound and detecting side products.[12][13][14]

-

Column: A C18 stationary phase is commonly used for peptide separations.

-

Mobile Phase:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Gradient: A linear gradient from low to high percentage of Solvent B is typically employed to elute peptides of varying hydrophobicity. The exact gradient will depend on the specific peptide sequence.

-

Detection: UV absorbance at 214 nm and 280 nm. Mass spectrometry (LC-MS) can be used for definitive identification of products and byproducts.[12][13]

Visualizations

References

- 1. peptide.com [peptide.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. benchchem.com [benchchem.com]

- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 6. Formation of truncated peptide by-products via sequence-specific formyl group transfer from Trp(For) residues to Nα in the course of Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries [researchonline.jcu.edu.au]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hplc.eu [hplc.eu]

- 13. Protein separation and characterization by np-RP-HPLC followed by intact MALDI-TOF mass spectrometry and peptide mass mapping analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Boc-Trp(For)-OH: Synthesis, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Boc-N-in-formyl-L-tryptophan (Boc-Trp(For)-OH), a key building block in solid-phase peptide synthesis (SPPS). This document details its chemical properties, supplier information, applications in peptide synthesis with a focus on preventing side reactions, and detailed experimental protocols. Furthermore, it explores the relevance of peptides synthesized using this derivative in biological signaling pathways, exemplified by the formyl peptide receptor 1 (FPR1).

Compound Identification and Properties

This compound is a derivative of the amino acid tryptophan where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the indole nitrogen of the side chain is protected by a formyl (For) group.

| Property | Value |

| CAS Number | 47355-10-2[1][2] |

| Molecular Formula | C17H20N2O5[1][2] |

| Molecular Weight | 332.35 g/mol [2] |

| Appearance | White to off-white powder |

| Synonyms | N-α-t.-Boc-N-in-formyl-L-tryptophan, Boc-Trp(CHO)-OH |

Major Suppliers

This compound is readily available from several major chemical suppliers that specialize in reagents for peptide synthesis.

| Supplier | Product Line |

| Sigma-Aldrich | Novabiochem®[2] |

| Aapptec | |

| Chem-Impex International | |

| Bachem | |

| Iris Biotech GmbH |

Note: This is not an exhaustive list. Researchers should consult the catalogs of their preferred chemical suppliers.

The Role of Indole Protection in Tryptophan-Containing Peptide Synthesis

The indole side chain of tryptophan is susceptible to oxidation and alkylation during the acidic conditions of solid-phase peptide synthesis, particularly during the repetitive cleavage of the Nα-Boc group and the final cleavage from the resin. This can lead to the formation of impurities that are difficult to separate from the target peptide, thereby reducing the overall yield and purity.

The use of a protecting group on the indole nitrogen mitigates these side reactions. The formyl group in this compound is particularly well-suited for Boc-based SPPS due to its stability in moderately acidic conditions (e.g., TFA in DCM for Boc deprotection) and its lability under specific basic or strong acid/thiol conditions for its removal.

Comparative Performance of Tryptophan Protecting Groups

While direct, side-by-side quantitative comparisons in a single study are limited, the literature provides insights into the effectiveness of different tryptophan protection strategies. The choice of protecting group significantly impacts the prevention of common side reactions, such as alkylation from carbocations generated from other protecting groups (e.g., Pbf or Pmc from Arginine).

| Protecting Group | Synthesis Strategy | Deprotection Conditions | Reported Deprotection Yield | Key Advantages & Disadvantages |

| None (Unprotected) | Boc or Fmoc | - | - | Advantage: Simplicity. Disadvantage: Highly susceptible to oxidation and alkylation. |

| Formyl (For) | Boc | Base (e.g., piperidine, DMEDA) or strong acid (HF) with scavengers. | Up to 95% with DMEDA. | Advantage: Stable to repetitive acid treatments for Boc removal. Disadvantage: Potential for formyl group migration to a free Nα-amino group. |

| tert-Butyloxycarbonyl (Boc) | Fmoc | Strong acid (e.g., TFA). | Up to 90%. | Advantage: Excellent prevention of indole alkylation during TFA cleavage. Disadvantage: Not suitable for Boc-based SPPS. |

Note: The reported yields are from different studies and may not be directly comparable due to varying experimental conditions.

The use of this compound is particularly advantageous in the synthesis of peptides containing arginine, as it effectively prevents the migration of sulfonyl protecting groups from arginine to the tryptophan indole ring during cleavage.

Experimental Protocols

General Workflow for Boc-Solid Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of Boc-SPPS.

Caption: General workflow for one cycle of Boc-chemistry solid-phase peptide synthesis.

Detailed Protocol for the Synthesis of a Tryptophan-Containing Peptide using this compound

This protocol outlines the manual synthesis of a generic tripeptide (e.g., Ala-Trp-Gly) on a Merrifield resin.

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

Boc-Gly-OH, this compound, Boc-Ala-OH

-

Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Anhydrous Hydrogen Fluoride (HF)

-

Anisole (scavenger)

-

Thiophenol (scavenger)

Procedure:

-

Resin Preparation and First Amino Acid Attachment:

-

Swell 1 g of Merrifield resin in DCM in a reaction vessel.

-

Prepare the cesium salt of Boc-Gly-OH and couple it to the resin in DMF at 50°C overnight.

-

Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

-

-

Peptide Chain Elongation (per cycle):

-

Boc Deprotection: Swell the resin in DCM. Treat with 50% TFA in DCM for 30 minutes. Wash with DCM.

-

Neutralization: Neutralize the resin with 10% DIEA in DCM. Wash with DCM.

-

Coupling of this compound:

-

Dissolve this compound (3 equivalents), DCC (3 eq.), and HOBt (3 eq.) in DMF.

-

Add the coupling solution to the resin and agitate for 2-4 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF and DCM.

-

-

Repeat for Boc-Ala-OH: Repeat the deprotection, neutralization, and coupling steps for the next amino acid (Boc-Ala-OH).

-

-

Deprotection of the Formyl Group (Option A - Pre-cleavage):

-

Swell the peptide-resin in DMF.

-

Treat the resin with a solution of 10% piperidine in DMF at 0-5°C for 2 hours.

-

Wash the resin thoroughly with DMF and DCM, then dry.

-

-

Final Cleavage and Deprotection:

-

HF Cleavage (incorporates formyl deprotection with Option B):

-

Transfer the dried peptide-resin to an HF cleavage apparatus.

-

Add scavengers such as anisole and thiophenol (the latter aids in formyl group removal).

-

Carefully distill anhydrous HF into the reaction vessel.

-

Stir the reaction at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

-

Peptide Precipitation and Purification:

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Dissolve the crude peptide in an appropriate aqueous buffer.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry.

-

-

Application in Drug Discovery: Targeting the Formyl Peptide Receptor 1 (FPR1)

Peptides containing tryptophan are of significant interest in drug discovery. For example, tryptophan-containing dipeptides have been synthesized and investigated as antagonists for the Formyl Peptide Receptor 1 (FPR1). FPR1 is a G protein-coupled receptor (GPCR) primarily expressed on neutrophils and is involved in inflammatory responses.

FPR1 Signaling Pathway

Activation of FPR1 by its ligands, such as the bacterial peptide N-formylmethionyl-leucyl-phenylalanine (fMLP), triggers a downstream signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

Caption: Simplified signaling pathway of the Formyl Peptide Receptor 1 (FPR1).

The synthesis of specific peptide antagonists using building blocks like this compound is a crucial step in developing novel therapeutics for inflammatory diseases by modulating such pathways.

Conclusion

This compound is an essential reagent for the synthesis of tryptophan-containing peptides using the Boc/Bzl strategy. The formyl protecting group on the indole side chain effectively prevents undesirable side reactions, leading to higher purity and yield of the final peptide product. Understanding the appropriate deprotection strategies and the biological context of the synthesized peptides, such as their interaction with receptors like FPR1, is vital for researchers in the fields of peptide chemistry and drug development. This guide provides a foundational understanding to aid in the successful application of this compound in these research endeavors.

References

The Theoretical Framework and Practical Application of Boc-Trp(For)-OH in Peptide Synthesis

A Technical Guide for Researchers and Drug Development Professionals

The synthesis of peptides, fundamental molecules in biological processes and therapeutic development, demands a meticulous approach to protect reactive amino acid side chains. Tryptophan, with its nucleophilic indole ring, presents a particular challenge during solid-phase peptide synthesis (SPPS), being susceptible to oxidation and alkylation under the acidic conditions typically employed. This technical guide provides an in-depth exploration of the theoretical basis and practical application of Nα-Boc-N-in-formyl-L-tryptophan (Boc-Trp(For)-OH), a key building block in Boc-based SPPS strategies.

Theoretical Basis for Formyl Protection of Tryptophan

The core principle behind the use of this compound lies in the strategic protection of the tryptophan indole side chain. The electron-withdrawing nature of the formyl group effectively shields the indole ring from electrophilic attack during the repetitive acidolytic cleavage of the Nα-Boc protecting group.[1][2] This preventative measure is crucial for maintaining the integrity of the tryptophan residue throughout the synthesis, thereby enhancing the yield and purity of the final peptide.[1]

The formyl protecting group exhibits stability towards the moderate acidic conditions required for Nα-Boc removal, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[3] However, it can be readily cleaved under specific, controlled conditions, offering a degree of orthogonality within the Boc-SPPS strategy.

A notable side reaction associated with the use of this compound is the potential for formyl group migration from the indole nitrogen to a free Nα-amino group of the growing peptide chain.[1][4] This irreversible transfer can lead to the formation of truncated peptide by-products.[4] The rate of this migration is sequence-dependent and has been estimated to be as high as 1% of residues per minute.[4] The use of in situ neutralization protocols during the coupling step can suppress this side reaction to non-detectable levels.[4]

Quantitative Data

The following tables summarize key quantitative data related to the use of this compound in peptide synthesis. It is important to note that yields can be highly sequence-dependent and influenced by the specific reaction conditions.

| Parameter | Protecting Group | Synthesis Strategy | Deprotection Conditions | Reported Yield (Deprotection) | Reference |

| Deprotection Efficiency | Formyl (For) | Boc | Base (e.g., piperidine, DMEDA) | Up to 95% with DMEDA | [1] |

| Formyl (For) | Boc | Strong acid (HF) with scavengers | Quantitative | [5] | |

| Side Reaction Rate | Formyl (For) | Boc | N/A | Up to 1% per minute (formyl migration) | [4] |

Experimental Protocols

Coupling of this compound in Boc-SPPS

This protocol outlines a general procedure for the incorporation of this compound into a peptide sequence on a solid support.

Materials:

-

This compound

-

Peptide-resin with a free N-terminal amine

-

Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-dimethylformamide - DMF or DCM)

Procedure:

-

Swell the peptide-resin in the appropriate solvent (DMF or DCM).

-

In a separate vessel, pre-activate the this compound by dissolving it with the coupling reagent and HOBt (if applicable) in the reaction solvent.

-

Add the base (DIPEA) to the activated amino acid solution.

-

Add the activated this compound solution to the swollen peptide-resin.

-

Allow the coupling reaction to proceed for the appropriate time (typically 1-2 hours) at room temperature with gentle agitation.

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

-

After completion, wash the resin thoroughly with the reaction solvent to remove excess reagents and by-products.

Deprotection of the Formyl Group

The formyl group can be removed either before or during the final cleavage from the resin.

This method is employed before the final acidolytic cleavage of the peptide from the resin.

Materials:

-

Trp(For)-containing peptide-resin

-

Piperidine

-

N,N-dimethylformamide (DMF)

Procedure:

-

Swell the Trp(For)-containing peptide-resin in DMF.

-

Add the peptide-resin to the cold piperidine solution and stir for 2 hours at 0-5°C.[6]

-

Filter the resin and wash it thoroughly with DMF, followed by DCM and methanol.[7]

-

Dry the resin under vacuum.

The formyl group can be removed concurrently with other side-chain protecting groups and cleavage from the resin using strong acid, such as hydrogen fluoride (HF), in the presence of appropriate scavengers.

Materials:

-

Trp(For)-containing peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavenger cocktail (e.g., HF/dimethyl sulfide (DMS)/p-cresol/p-thiocresol or HF/anisole/1,2-ethanedithiol (EDT))[5][8]

Procedure:

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated apparatus by trained personnel.

-

Place the dried peptide-resin in a suitable HF-resistant reaction vessel.

-

Add the appropriate scavenger cocktail. For Trp(For) removal, a thiol-containing scavenger such as p-thiocresol or EDT is essential.[8][9] A recommended mixture is HF–Me₂S–p-thiocresol–p-cresol (25:65:5:5, v/v/v/v).[5]

-

Cool the reaction vessel to -5 to 0°C.

-

Carefully condense anhydrous HF into the reaction vessel.

-

Allow the cleavage and deprotection reaction to proceed for the optimized time (typically 1-2 hours) at 0°C.

-

After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Wash the precipitated peptide with cold diethyl ether to remove scavengers and organic by-products.

-

Dissolve the crude peptide in an appropriate aqueous buffer for purification.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key workflows and chemical transformations involving this compound in Boc-SPPS.

Caption: General workflow for incorporating this compound in Boc-SPPS.

Caption: The side reaction of formyl group migration from the tryptophan indole to the N-terminal amine.

Caption: Alternative deprotection pathways for the formyl group on tryptophan.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Formation of truncated peptide by-products via sequence-specific formyl group transfer from Trp(For) residues to Nα in the course of Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

The Bulwark of the Indole Ring: A Historical and Technical Guide to Tryptophan Protection in Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals, the synthesis of peptides is a cornerstone of modern molecular exploration. Yet, the seemingly straightforward assembly of amino acids is fraught with chemical challenges, none more so than the protection of the delicate indole side chain of tryptophan. This in-depth technical guide charts the historical development of tryptophan protection strategies in Solid-Phase Peptide Synthesis (SPPS), providing a comprehensive overview of the core chemical principles, comparative data on protecting group efficiency, and detailed experimental protocols for their application.

The indole ring of tryptophan, with its electron-rich aromatic system, is a prime target for electrophilic attack during the repetitive acid and base treatments inherent to SPPS. Alkylation and oxidation are the two primary degradation pathways that can lead to a cascade of side products, compromising the purity and yield of the final peptide. The historical progression of SPPS has been intrinsically linked to the development of robust strategies to shield this vulnerable functionality.

Early Challenges and the Dawn of Protection

In the nascent days of SPPS, pioneered by Bruce Merrifield, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was the workhorse of peptide assembly. Initially, tryptophan was often incorporated without side-chain protection, leading to significant challenges. During the repetitive trifluoroacetic acid (TFA) treatments required to remove the Nα-Boc group, carbocations generated from other protecting groups, particularly the benzyl-type protectors on arginine (e.g., Tosyl), would readily alkylate the tryptophan indole ring. This necessitated the use of scavengers in the cleavage cocktail to mop up these reactive species, but this was often an imperfect solution.

The Formyl Group: A Stalwart in Boc-SPPS

To address the rampant side reactions, the formyl (For) group emerged as the first widely adopted protecting group for the tryptophan indole nitrogen in Boc-SPPS. Introduced in the early 1970s, the formyl group offered stability to the acidic conditions of Nα-Boc deprotection. It is typically removed during the final cleavage from the resin with strong acids like hydrogen fluoride (HF) or through a separate basic treatment prior to cleavage.

However, the formyl group is not without its drawbacks. A significant side reaction is formyl group migration from the indole nitrogen to a free Nα-amino group of the growing peptide chain, which can lead to chain termination and the formation of truncated peptide by-products. The rate of this migration is sequence-dependent and can be a considerable issue in certain syntheses.

The Fmoc Revolution and the Rise of the Boc Group for Tryptophan

The advent of Fmoc (9-fluorenylmethyloxycarbonyl)-based SPPS in the 1970s, which utilizes a base-labile Nα-protecting group, necessitated a new approach to tryptophan protection. The formyl group, being base-labile, was not suitable for the Fmoc strategy. This led to the adoption of the tert-butyloxycarbonyl (Boc) group for the protection of the tryptophan indole side chain.

The use of Fmoc-Trp(Boc)-OH proved to be a watershed moment in the synthesis of tryptophan-containing peptides. The Boc group is stable to the piperidine solutions used for Nα-Fmoc removal but is readily cleaved by the final TFA "cocktail" used to deprotect side chains and cleave the peptide from the resin. Crucially, the Boc group provides excellent protection against alkylation by carbocations generated from other acid-labile side-chain protecting groups, such as the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) groups on arginine.[1] Upon cleavage with TFA, the Boc group on the tryptophan indole forms a transient carbamic acid intermediate that continues to shield the indole ring from electrophilic attack before decarboxylating to the unprotected tryptophan.[2]

Quantitative Comparison of Tryptophan Protecting Groups

The choice of protecting group has a direct and measurable impact on the success of a peptide synthesis. The following table summarizes quantitative data on the performance of the most common tryptophan protection strategies.

| Protecting Group | Synthesis Strategy | Deprotection Conditions | Reported Deprotection Yield | Key Advantages | Common Side Reactions Prevented |

| None | Fmoc/Boc | - | - | Simplicity | - |

| Boc | Fmoc | Strong acid (e.g., TFA) | Up to 90% | Excellent prevention of indole alkylation from Arg(Pbf/Pmc) protecting groups and tert-butylation.[1] | Alkylation, Oxidation |

| For | Boc | Base (e.g., piperidine, DMEDA) or strong acid (HF) with scavengers | Up to 95% with DMEDA[1] | Stable in moderate acid. | Oxidation |

Note: The reported yields are from various studies and may not be directly comparable due to differing experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of tryptophan protection strategies. The following are representative protocols for the introduction and removal of the key protecting groups.

Protocol 1: Introduction of the Boc Protecting Group on Tryptophan for Fmoc-SPPS

Materials:

-

Nα-Fmoc-L-tryptophan

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (MeCN)

Procedure:

-

Dissolve Nα-Fmoc-L-tryptophan in acetonitrile.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

-

Add an excess of di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at room temperature and monitor its completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction and purify the resulting Fmoc-Trp(Boc)-OH by chromatography.[1]

Protocol 2: Coupling of Fmoc-Trp(Boc)-OH in SPPS

Materials:

-

Fmoc-Trp(Boc)-OH

-

Resin-bound peptide with a free N-terminal amine

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the resin-bound peptide in DMF.

-

In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (typically 3-5 equivalents relative to the resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, HATU) and the base (e.g., DIPEA) to the amino acid solution and pre-activate for a few minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for the recommended coupling time (typically 1-2 hours).

-

Wash the resin thoroughly with DMF to remove excess reagents and by-products.

Protocol 3: Deprotection of the Boc Group from Tryptophan

Materials:

-

Peptide-resin containing Trp(Boc)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIS)

Procedure:

-

Wash the peptide-resin with dichloromethane (DCM).

-

Add the cleavage cocktail to the resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the deprotected peptide.

-

Precipitate the peptide from the filtrate using cold diethyl ether.

-

Wash the precipitated peptide with cold diethyl ether and dry under vacuum.[1]

Protocol 4: Removal of the Formyl Group from Tryptophan in Boc-SPPS

Materials:

-

Peptide-resin containing Trp(For)

-

Piperidine

-

DMF

Procedure:

-

Swell the peptide-resin in DMF.

-

Treat the resin with a solution of 10-20% piperidine in DMF.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Wash the resin thoroughly with DMF to remove piperidine and the formyl-piperidine adduct.[3]

-

Proceed with the final cleavage of the peptide from the resin.

Visualizing the Chemistry: Key Pathways and Workflows

Understanding the underlying chemical transformations is paramount for troubleshooting and optimizing peptide synthesis. The following diagrams, rendered in Graphviz DOT language, illustrate the critical pathways involved in tryptophan side reactions and their prevention.

The Future of Tryptophan Protection

While the Boc group for Fmoc-SPPS and the formyl group for Boc-SPPS remain the dominant strategies, research into novel protecting groups continues. The ideal protecting group would offer complete stability during synthesis, quantitative and clean removal under mild conditions, and be cost-effective. The development of new protecting groups like the 2,4-dimethylpent-3-yloxycarbonyl (Doc) and 4-(N-methylamino)butanoyl (Nmbu) groups showcases the ongoing efforts to refine and improve the synthesis of complex, tryptophan-rich peptides.[4]

The historical journey of tryptophan protection in SPPS is a testament to the ingenuity and perseverance of peptide chemists. From the early struggles with unprotected tryptophan to the development of sophisticated and highly effective protecting groups, the evolution of these strategies has been instrumental in unlocking the full potential of peptide science. For researchers today, a thorough understanding of these historical developments and the underlying chemical principles is essential for the successful synthesis of the next generation of peptide-based therapeutics and research tools.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Tryptophan-Containing Peptides using Boc-Trp(For)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides containing tryptophan (Trp) residues using Boc-based solid-phase peptide synthesis (SPPS) requires careful consideration of the indole side chain's susceptibility to modification during acidic conditions. The use of Nα-Boc-N-in-formyl-L-tryptophan (Boc-Trp(For)-OH) is a well-established strategy to protect the indole nucleus from side reactions, such as alkylation by carbocations generated during the repetitive acidolytic cleavage of the Nα-Boc group.[1][2] The formyl group is stable to the moderately acidic conditions used for Boc deprotection (e.g., 50% TFA in DCM) but can be readily removed either prior to or during the final cleavage of the peptide from the resin.[3][4]

This document provides a detailed protocol for the solid-phase synthesis of peptides containing tryptophan using this compound, including quantitative data for key steps, experimental procedures, and a workflow diagram to guide researchers in this critical process.

Data Presentation

The following tables summarize the quantitative data for the key steps in the this compound solid-phase peptide synthesis protocol.

Table 1: Reagents and Conditions for Boc-SPPS Cycles

| Step | Reagent/Solvent | Concentration/Molar Equivalents | Reaction Time | Temperature |

| Resin Swelling | Dichloromethane (DCM) | - | 30 - 60 min | Room Temperature |

| Boc Deprotection | 50% Trifluoroacetic Acid (TFA) in DCM | - | 1 x 5 min (pre-wash), 1 x 20 min | Room Temperature |

| with 0.5% Dithioethane (DTE) scavenger | ||||

| Washes | DCM, Isopropanol (IPA), DMF | - | 3-5 times per solvent | Room Temperature |

| Neutralization | 10% Diisopropylethylamine (DIEA) in DCM | - | 2 x 10 min | Room Temperature |

| Coupling | This compound | 2 - 4 equivalents | 30 - 120 min | Room Temperature |

| Coupling Reagent (e.g., HBTU/HOBt) | 2 - 4 equivalents | |||

| DIEA (for in situ neutralization) | 4 - 8 equivalents | |||

| Capping (Optional) | Acetic Anhydride/DIEA in DCM | 10 equivalents | 20 min | Room Temperature |

Table 2: Protocols for N-in-Formyl Group Removal

| Method | Reagent/Solvent | Concentration | Reaction Time | Temperature |

| Prior to Cleavage | Piperidine in Dimethylformamide (DMF) | 10% (v/v) | 2 hours | 0 °C |

| During HF Cleavage | "Low-High" HF with Thiophenol scavenger | See Cleavage Protocol | - | 0 °C |

Table 3: High-Frequency (HF) Cleavage and Deprotection Cocktail

| Component | Volume Ratio (Low HF for Trp(For) removal) | Purpose |

| Anhydrous HF | 25 | Cleavage and side-chain deprotection |

| Dimethyl Sulfide (DMS) | 65 | Scavenger (soft nucleophile) |

| p-Cresol | 7.5 | Scavenger (reduces side reactions) |

| p-Thiocresol/Thiophenol | 2.5 | Scavenger and N-in-formyl removal |

Note on Yields: The overall yield of the final peptide is highly dependent on the efficiency of each coupling and deprotection step. With an average step-wise efficiency of 99%, a 20-mer peptide would have a theoretical yield of approximately 82%. Incomplete reactions at any stage will significantly reduce the final yield of the desired full-length peptide.[5]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the manual solid-phase synthesis of a peptide containing a tryptophan residue using this compound. The protocol assumes a starting resin loading of 0.5 mmol/g.

Resin Preparation and First Amino Acid Coupling

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin for C-terminal acids, MBHA resin for C-terminal amides) in Dichloromethane (DCM) for 30-60 minutes at room temperature in a reaction vessel.

-

First Amino Acid Loading (Example for Merrifield Resin):

-

Wash the swollen resin with DCM.

-

Prepare a solution of the first Boc-protected amino acid (as a cesium salt) in DMF.

-

Add the amino acid solution to the resin and heat at 50°C for 12-24 hours.

-

Wash the resin thoroughly with DMF, DMF/water, DMF, and finally DCM.

-

Dry the resin under vacuum.

-

Determine the substitution level of the resin.

-

Peptide Chain Elongation Cycle

This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the peptide sequence.

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Add a solution of 50% TFA in DCM containing 0.5% Dithioethane (DTE) to the resin.[3]

-

Agitate for 5 minutes (pre-wash), then drain.[3]

-

Add a fresh portion of the deprotection solution and agitate for 20 minutes.[3]

-

Drain the solution and wash the resin with DCM (3x), Isopropanol (IPA) (3x), and DCM (3x).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin.

-

Agitate for 10 minutes.

-

Drain and repeat the neutralization step once more.

-

Wash the resin with DCM (5x).

-

-

Amino Acid Coupling (incorporating this compound):

-

In a separate vessel, dissolve this compound (2-4 eq.) and a coupling agent such as HBTU (2-4 eq.) and HOBt (2-4 eq.) in DMF.

-

Add DIEA (4-8 eq.) to the amino acid solution for in situ neutralization and pre-activation.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 30-120 minutes at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., ninhydrin test). If the test is positive (indicating free amines), the coupling step should be repeated.

-

-

Washing:

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x) to remove excess reagents and byproducts.

-

N-in-Formyl Group Removal (Pre-cleavage Method)

This step is performed after the entire peptide sequence has been assembled and before the final cleavage from the resin.

-

After the final Boc deprotection and neutralization, wash the peptide-resin with DMF.

-

Prepare a solution of 10% piperidine in DMF and cool it to 0°C in an ice bath.[3][4]

-

Add the cold piperidine solution to the peptide-resin and stir for 2 hours at 0°C.[3][4]

-

Filter the resin and wash it thoroughly with DMF, IPA, and DCM.

-

Dry the peptide-resin under vacuum before proceeding to cleavage.

Cleavage and Deprotection

The "Low-High" HF cleavage method is recommended for peptides containing Trp(For) to ensure the removal of the formyl group and other side-chain protecting groups while minimizing side reactions.[6]

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

-

Low HF Procedure:

-

Place the dried peptide-resin in the HF reaction vessel.

-

Add the scavenger cocktail: a mixture of dimethyl sulfide (DMS), p-cresol, and p-thiocresol (or thiophenol) in a ratio of approximately 65:7.5:2.5 (v/v).[7]

-

Cool the vessel to -5 to 0°C.

-

Distill anhydrous HF into the vessel (to a final HF concentration of about 25%).

-

Stir the mixture at 0°C for 2 hours. This step removes the formyl group and other acid-labile side-chain protecting groups.

-

Evaporate the HF and DMS under vacuum.

-

-

High HF Procedure:

-

Wash the resin with DCM to remove scavenger byproducts.

-

Add fresh scavenger (e.g., p-cresol and anisole).

-

Cool the vessel to -5 to 0°C.

-

Distill anhydrous HF into the vessel (to a final HF concentration of about 90%).

-

Stir the mixture at 0°C for 1 hour. This step cleaves the peptide from the resin and removes more resistant protecting groups.

-

Evaporate the HF under vacuum.

-

Peptide Precipitation and Purification

-

Wash the resin with diethyl ether to remove remaining scavengers and organic-soluble byproducts.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether.

-

Dissolve the crude peptide in an appropriate aqueous buffer (e.g., containing a small amount of acetic acid or TFA).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Visualizations

The following diagrams illustrate the workflow of the Boc-SPPS cycle for incorporating this compound and the subsequent deprotection and cleavage steps.

Caption: Boc-SPPS workflow for tryptophan-containing peptides.

Caption: Key features of this compound in SPPS.

References

Application Notes and Protocols for the Coupling of Boc-Trp(For)-OH in Solid-Phase Peptide Synthesis